2-Iodopropane-d7

Catalog No.
S1534967
CAS No.
101927-33-7
M.F
C3H7I
M. Wt
177.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodopropane-d7

CAS Number

101927-33-7

Product Name

2-Iodopropane-d7

IUPAC Name

1,1,1,2,3,3,3-heptadeuterio-2-iodopropane

Molecular Formula

C3H7I

Molecular Weight

177.03 g/mol

InChI

InChI=1S/C3H7I/c1-3(2)4/h3H,1-2H3/i1D3,2D3,3D

InChI Key

FMKOJHQHASLBPH-YYWVXINBSA-N

SMILES

CC(C)I

Synonyms

2-Iodo-propane-1,1,1,2,3,3,3-d7

Canonical SMILES

CC(C)I

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])I

The exact mass of the compound 2-Iodopropane-d7 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Iodopropane-d7 (CAS 101927-33-7) is the deuterated isotopologue of 2-iodopropane, where all seven hydrogen atoms have been replaced with deuterium. This isotopic substitution provides a stable mass shift of +7 Da compared to its non-deuterated counterpart, making it a critical tool for use as an internal standard in quantitative mass spectrometry. Additionally, it serves as a specialized building block in organic synthesis for the precise, site-specific introduction of the isopropyl-d7 moiety into more complex molecules, such as pharmaceutical intermediates or labeled biological probes.

Direct substitution of 2-Iodopropane-d7 with standard 2-iodopropane is functionally invalid for its primary applications and will lead to complete experimental failure. The +7 Da mass difference is not an impurity; it is the core feature that enables its use as an internal standard for mass spectrometry, as it allows the standard to be distinguished from the non-deuterated analyte. Furthermore, the greater strength of the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond fundamentally alters reaction kinetics. This kinetic isotope effect (KIE) is the basis for its use in mechanistic studies; using the non-deuterated analog would make it impossible to observe these rate differences and elucidate reaction pathways.

Reliable Quantification in Mass Spectrometry via a Stable +7 Da Mass Shift

As an internal standard, 2-Iodopropane-d7 is designed to mimic the analytical behavior (e.g., extraction recovery, chromatographic retention) of 2-iodopropane while being unambiguously distinguishable by the mass spectrometer. The molecular weight of 2-Iodopropane-d7 is 177.04 g/mol, providing a clean +7 Da shift from the 169.99 g/mol of the non-deuterated analog. This mass difference prevents signal overlap and allows for precise correction of analytical variability, a task not possible with external standards or without a standard.

Evidence DimensionMolecular Weight (g/mol)
Target Compound Data177.04 (as 2-Iodopropane-d7)
Comparator Or Baseline169.99 (as 2-Iodopropane)
Quantified Difference+7.05 Da
ConditionsMass Spectrometry Analysis (e.g., GC-MS, LC-MS)

This distinct mass shift enables accurate and reproducible quantification of 2-iodopropane in complex samples by correcting for sample loss and variations in instrument response.

Definitive Mechanistic Insights via Quantifiable Kinetic Isotope Effects

The substitution of hydrogen with deuterium creates a stronger C-D bond, which can significantly slow down reactions where this bond is broken or sterically involved in the rate-determining step. This Kinetic Isotope Effect (KIE) is a powerful tool for mechanistic elucidation. For the E2 elimination of the closely related 2-bromopropane, the reaction rate for the non-deuterated (protio) compound is 6.7 times faster than its deuterated analog (kH/kD = 6.7). Observing a KIE of this magnitude provides strong, quantitative evidence for a specific reaction pathway, an insight that is impossible to gain by studying the non-deuterated compound alone.

Evidence DimensionReaction Rate Ratio (kH/kD) for E2 Elimination
Target Compound DatakD (Slower reaction rate)
Comparator Or BaselinekH (Faster reaction rate for non-deuterated 2-bromopropane)
Quantified DifferencekH / kD = 6.7
ConditionsE2 elimination reaction with sodium ethoxide as base.

This allows researchers to definitively confirm or reject proposed reaction mechanisms, which is critical for optimizing reaction conditions, improving yields, and ensuring process reproducibility.

High-Efficiency Precursor for Site-Specific Isotopic Labeling

Using 2-Iodopropane-d7 as a building block ensures the isopropyl-d7 moiety is incorporated into a target molecule with high isotopic purity (>98 atom % D) and at a predefined position. This method was successfully used to prepare deuterium-labeled prenylcysteine derivatives for in vivo quantification. This 'bottom-up' approach is far superior to 'top-down' methods like late-stage H/D exchange on a complex final molecule, which often suffer from low deuterium incorporation, isotopic scrambling across multiple positions, and require extensive purification.

Evidence DimensionIsotopic Labeling Control & Purity
Target Compound DataSite-specific incorporation with >98% isotopic purity.
Comparator Or BaselineLate-stage H/D exchange reactions (Process Comparator)
Quantified DifferenceHigh and specific (>98%) vs. Typically low, non-specific, and requiring difficult purification.
ConditionsMulti-step organic synthesis of labeled molecules.

This provides a reliable and cost-effective route to complex, specifically-labeled molecules, saving significant resources on reaction optimization, purification, and characterization.

Quantitative Analysis for Volatile Organics and Environmental Samples

For analytical laboratories needing to accurately quantify 2-iodopropane or structurally similar volatile compounds in complex matrices (e.g., environmental water, industrial solvents) by GC-MS or LC-MS. The use of 2-Iodopropane-d7 as an internal standard corrects for variability during sample preparation and injection, ensuring high accuracy and run-to-run reproducibility.

Mechanistic Pathway Validation in Process Development and Research

In process chemistry or physical organic research where distinguishing between competing reaction pathways (e.g., SN1/SN2, E1/E2) is critical for optimizing yield and minimizing byproducts. Comparing the reaction rates of 2-Iodopropane-d7 against its non-deuterated analog provides definitive quantitative data to validate the operative mechanism.

Synthesis of Deuterated Metabolites and Pharmaceutical Analogs

For medicinal chemistry and drug metabolism studies requiring the synthesis of specifically deuterated molecules. Using 2-Iodopropane-d7 as a precursor provides a controlled and efficient method to introduce the isopropyl-d7 group, facilitating studies on metabolic stability (the 'Deuterium Switch') and providing tracers for pharmacokinetic analysis.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2-Iodo(~2~H_7_)propane

Dates

Last modified: 08-15-2023

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